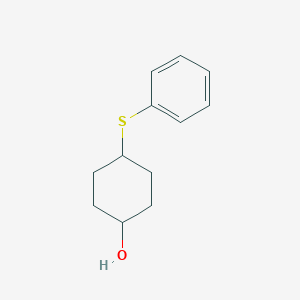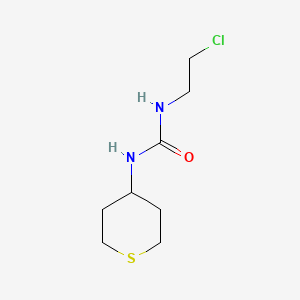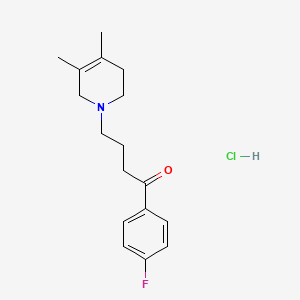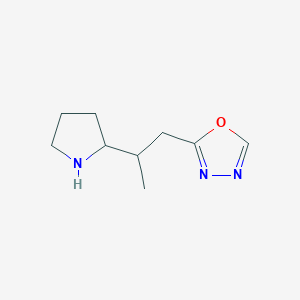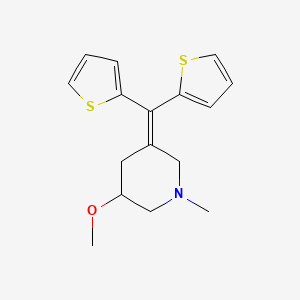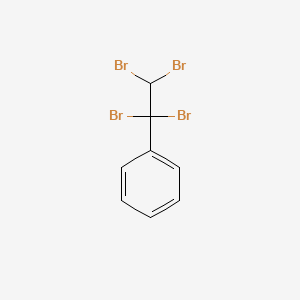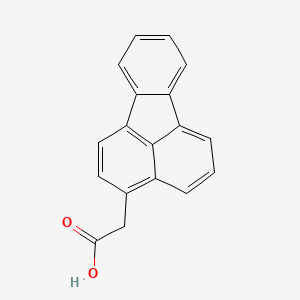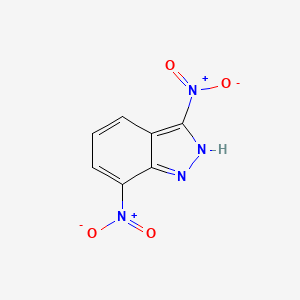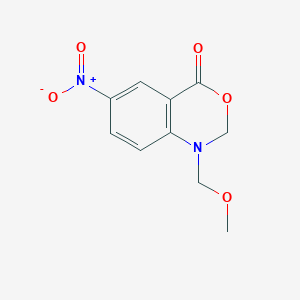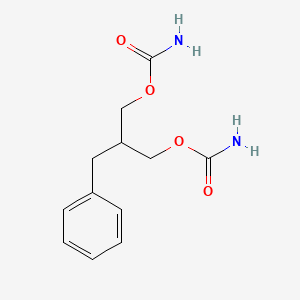![molecular formula C15H16O2Te2 B14691058 Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy- CAS No. 27976-44-9](/img/structure/B14691058.png)
Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-]: is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Preparation Methods
The synthesis of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] typically involves the reaction of tellurium-containing reagents with benzene derivatives. Specific synthetic routes and reaction conditions may vary, but common methods include:
Direct Telluration: This involves the direct introduction of tellurium into the benzene ring using tellurium tetrachloride or other tellurium halides under controlled conditions.
Organometallic Pathways: Utilizing organometallic reagents such as Grignard reagents or organolithium compounds to introduce tellurium into the benzene framework.
Industrial Production: Large-scale production may involve optimized catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various tellurium-containing derivatives and substituted benzene compounds.
Scientific Research Applications
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The tellurium atoms can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.
Pathways Involved: The compound may influence oxidative stress pathways, modulate enzyme activity, and affect cellular signaling processes.
Comparison with Similar Compounds
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] can be compared with other organotellurium compounds, such as:
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar in structure but contains isocyanate groups instead of tellurium.
Benzene, 1,1’-methylenebis[2-methyl-]: Contains methyl groups instead of tellurium, leading to different chemical properties and reactivity.
Benzene, 1,1’-methylenebis[4-chloro-]: Contains chlorine atoms, resulting in distinct chemical behavior compared to tellurium-containing compounds.
The uniqueness of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] lies in its tellurium content, which imparts specific chemical and biological properties not observed in its analogs.
Properties
CAS No. |
27976-44-9 |
|---|---|
Molecular Formula |
C15H16O2Te2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)tellanylmethyltellanyl]benzene |
InChI |
InChI=1S/C15H16O2Te2/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
KADRBRDHNWORIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]C[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
